An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine Dihydrochloride
An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine Dihydrochloride
This guide provides a comprehensive technical overview of 1-Benzyl-4-methylpiperazine Dihydrochloride, a piperazine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, pharmacological profile, and essential safety protocols, offering a holistic resource for scientists and drug development professionals.
Introduction and Chemical Identity
1-Benzyl-4-methylpiperazine (MBZP) is a synthetic compound belonging to the benzylpiperazine class of molecules. While its parent compound, benzylpiperazine (BZP), has been investigated for its stimulant properties, MBZP itself has been identified as a designer drug and analytical reference standard.[1][2] It is crucial to distinguish between the different salt forms of this compound, as this impacts its physical properties and CAS number. The user-specified topic is the dihydrochloride salt, which is one of two common forms.
A critical point of clarification is the existence of both a monohydrochloride and a dihydrochloride salt of 1-benzyl-4-methylpiperazine. The monohydrochloride is more commonly listed by chemical suppliers, while the dihydrochloride represents the fully protonated form of the piperazine ring.
| Parameter | 1-Benzyl-4-methylpiperazine Dihydrochloride | 1-Benzyl-4-methylpiperazine Monohydrochloride |
| CAS Number | 861020-53-3[3] | 374898-00-7[1][2][4][5][6] |
| Molecular Formula | C₁₂H₂₀Cl₂N₂[3] | C₁₂H₁₉ClN₂[4] |
| Molecular Weight | 263.21 g/mol [3] | 226.75 g/mol [4][6] |
| Synonyms | 1-Methyl-4-(phenylmethyl)piperazine Dihydrochloride | MBZP Hydrochloride, 1-Methyl-4-benzylpiperazine HCl[4] |
| Appearance | Crystalline solid[4][5] | Crystalline solid[4][5] |
| Melting Point | Not specified in search results | 158-160°C[5] |
| Solubility | Soluble in water | Soluble in DMSO (30 mg/ml), PBS (pH 7.2) (10 mg/ml), DMF (5 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml)[1][5] |
Synthesis and Purification
The synthesis of 1-Benzyl-4-methylpiperazine typically involves the N-alkylation of 1-methylpiperazine with a benzylating agent. A common and straightforward approach is the reaction with benzyl chloride. The subsequent conversion to the dihydrochloride salt is achieved by treating the free base with an excess of hydrochloric acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride.
Detailed Synthesis Protocol
Causality: This protocol is based on the well-established nucleophilic substitution reaction where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of benzyl chloride. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The formation of the dihydrochloride salt is then a straightforward acid-base reaction.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
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Addition of Base : Add a slight excess of a non-nucleophilic base, for example, potassium carbonate (1.5 equivalents), to the solution. This will act as a scavenger for the HCl produced.
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Addition of Benzylating Agent : Slowly add benzyl chloride (1 equivalent) to the stirring solution at room temperature. An exothermic reaction may be observed.
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Reaction : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
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Work-up : After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification of the Free Base : The resulting residue can be purified by vacuum distillation or column chromatography to yield pure 1-benzyl-4-methylpiperazine free base.
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Dihydrochloride Salt Formation : Dissolve the purified free base in a minimal amount of anhydrous ethanol. While stirring, add a solution of hydrochloric acid in ethanol (at least 2 equivalents) dropwise. The dihydrochloride salt will precipitate out of the solution.
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Isolation : Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-Benzyl-4-methylpiperazine Dihydrochloride.
Analytical Characterization
Accurate identification and quantification of 1-Benzyl-4-methylpiperazine Dihydrochloride are essential for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 1-benzyl-4-methylpiperazine.
Causality: The choice of a non-polar column (like a 5% phenyl/95% methyl silicone) is based on the relatively non-polar nature of the free base. The temperature program is designed to ensure good separation from potential impurities and byproducts. The mass spectrometer provides a unique fragmentation pattern, acting as a "fingerprint" for the molecule.
A Typical GC-MS Protocol:
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Sample Preparation : Dissolve a small amount of the sample in methanol. For the hydrochloride salt, neutralization with a base and extraction into an organic solvent may be necessary prior to injection.
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Instrumentation : A standard GC-MS system can be used.
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GC Conditions :
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Column : 5% phenyl/95% methyl silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas : Helium at a constant flow rate.
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Injector Temperature : 250 °C.
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Oven Program : Initial temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at 20 °C/min, and hold for 5 minutes.
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MS Conditions :
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Ionization Mode : Electron Impact (EI) at 70 eV.
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Mass Range : Scan from m/z 40 to 400.
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High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the quantification of 1-Benzyl-4-methylpiperazine Dihydrochloride, particularly in complex matrices.
Causality: A reversed-phase C18 column is chosen due to the compound's moderate polarity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good retention and peak shape. UV detection is effective due to the presence of the chromophoric benzyl group.
A Typical HPLC Protocol:
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Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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Instrumentation : A standard HPLC system with a UV detector.
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HPLC Conditions :
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Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase : A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0), run in isocratic or gradient mode. A typical starting point would be a 50:50 mixture.[7]
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.[7]
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Injection Volume : 10 µL.[7]
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Pharmacological Profile and Mechanism of Action
1-Benzyl-4-methylpiperazine is a derivative of benzylpiperazine (BZP) and is expected to share a similar pharmacological profile.[8] BZP and its analogues are known central nervous system stimulants.[9]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of benzylpiperazines involves the modulation of monoamine neurotransmitters. They can stimulate the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin in the brain.[9] This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects. The effects of MBZP are reported to be similar to BZP but with a slightly weaker stimulant effect and fewer negative side effects.[8]
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cfsre.org [cfsre.org]
- 6. lgcstandards.com [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
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